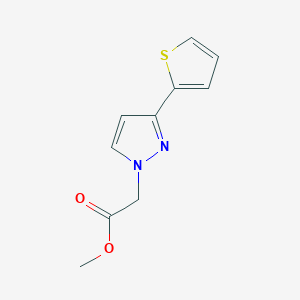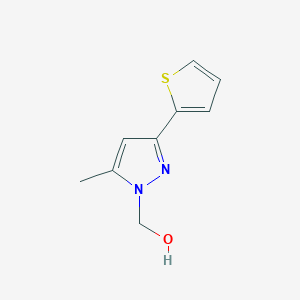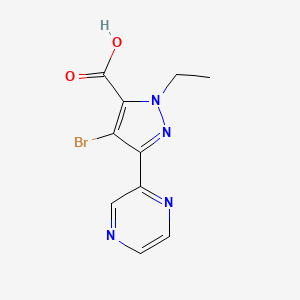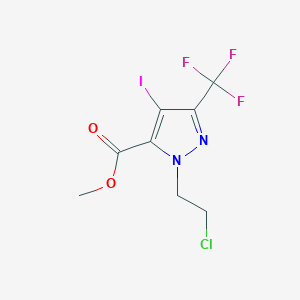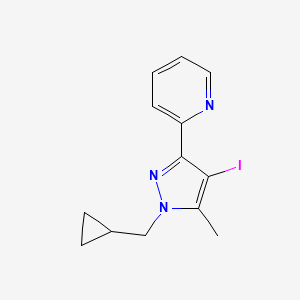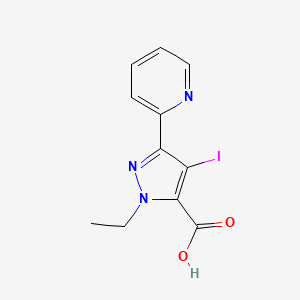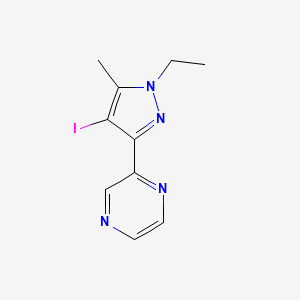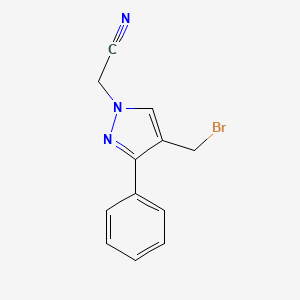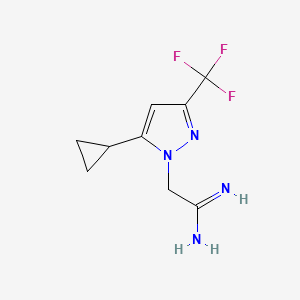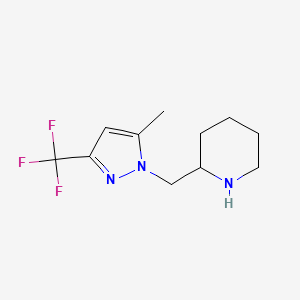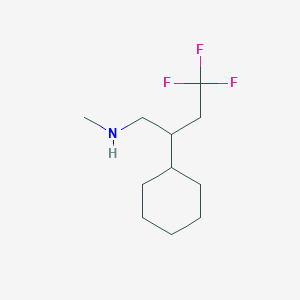
2-Cyclohexyl-4,4,4-trifluor-N-methylbutan-1-amin
Übersicht
Beschreibung
2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine is a useful research compound. Its molecular formula is C11H20F3N and its molecular weight is 223.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antiproliferative Mittel
Verbindungen mit strukturellen Ähnlichkeiten zu 2-Cyclohexyl-4,4,4-trifluor-N-methylbutan-1-amin wurden auf ihr Potenzial als antibakterielle und antiproliferative Mittel untersucht. Diese Verbindungen haben vielversprechende Aktivität gegen bakterielle (grampositive und gramnegative) und Pilzarten gezeigt, sowie Antikrebsaktivität gegen menschliche Brustadenokarzinom-Zellinien .
Molekularmodellierung
Die Molekülstruktur verwandter Verbindungen wurde durch spektroanalytische Daten wie NMR und IR bestätigt, was für das Verständnis der Wechselwirkung dieser Moleküle mit biologischen Zielstrukturen entscheidend ist. Molekular-Docking-Studien werden durchgeführt, um die Bindungsart aktiver Verbindungen mit Rezeptoren vorherzusagen, was die Arzneimittelentwicklung unterstützt .
Katalysatoren für die Polymerisation
Nickelkomplexe, die von ähnlichen Verbindungen abgeleitet sind, wurden als Katalysatoren für die Ethylenpolymerisation verwendet. Diese Katalysatoren können hochmolekulare Polyethylenelastomere erzeugen, die in der Herstellung flexibler Kunststoffe wertvoll sind .
Analytische Chemie
Die Verbindung This compound kann in der analytischen Chemie zur Synthese anderer chemischer Einheiten verwendet werden. Ihr genaues Molekulargewicht und ihre Struktur machen sie für die Verwendung als Referenzmaterial in verschiedenen analytischen Methoden geeignet.
Biomedizinische Materialien
Aufgrund ihrer strukturellen Eigenschaften könnte diese Verbindung für die Entwicklung biomedizinischer Materialien erforscht werden. Ihr Potenzial, mit biologischen Systemen zu interagieren, macht sie zu einem Kandidaten für die Synthese neuer Materialien für medizinische Anwendungen.
Elektronische Materialien und Energiematerialien
Die einzigartigen Eigenschaften von This compound ermöglichen möglicherweise den Einsatz bei der Entwicklung elektronischer und energietechnischer Materialien. Ihre Stabilität und Reaktivität könnten bei der Herstellung von Komponenten für elektronische Geräte oder Energiespeichersysteme vorteilhaft sein.
Eigenschaften
IUPAC Name |
2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3N/c1-15-8-10(7-11(12,13)14)9-5-3-2-4-6-9/h9-10,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWYRLSLHSJQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC(F)(F)F)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


